1-(3,5-Difluorophenyl)-1-cyclopropyl ethanol
Description
Contextualization within the Class of Aryl-Substituted Cyclopropyl (B3062369) Carbinols
1-(3,5-Difluorophenyl)-1-cyclopropyl ethanol (B145695) belongs to the broader class of compounds known as aryl-substituted cyclopropyl carbinols. This classification denotes molecules that contain a cyclopropane (B1198618) ring and a hydroxyl (-OH) group attached to the same carbon, which is also bonded to an aromatic (aryl) ring. In this specific case, the aryl group is a 3,5-difluorophenyl moiety.
Aryl cyclopropyl carbinols are significant precursors in organic synthesis, often derived from the reaction of organometallic reagents with aryl cyclopropyl ketones. rsc.org The presence of the cyclopropyl group, a highly strained three-membered ring, imparts unique reactivity to these molecules. The aryl substituent, on the other hand, provides electronic stabilization and can direct the course of certain chemical transformations. The combination of the reactive cyclopropyl ring, the carbinol functional group, and the electronically-modulating aryl ring makes these compounds versatile building blocks for constructing more complex structures. rsc.orgresearchgate.net
Significance of Cyclopropyl Carbinol Rearrangements and Ring Transformations in Organic Synthesis
The cyclopropyl carbinol functional group is renowned for its tendency to undergo a variety of rearrangement and ring-transformation reactions, typically by generating a transient cyclopropylcarbinyl cation. researchgate.netchemicalbook.com These reactions are powerful tools in organic synthesis for rapidly increasing molecular complexity. researchgate.net
Under acidic or Lewis acid-catalyzed conditions, the hydroxyl group of the carbinol can be eliminated, leading to the formation of a carbocation. This intermediate is delocalized and can exist in equilibrium with homoallyl and cyclobutyl cation forms. researchgate.net The subsequent reaction pathway depends on the specific substrate and reaction conditions, but often involves the cleavage of one of the cyclopropane C-C bonds. researchgate.netsemanticscholar.org These transformations can lead to a diverse array of products, including larger rings, dienes, or functionalized acyclic structures. chemicalbook.comsemanticscholar.org For instance, gold- and silver-catalyzed rearrangements of specific cyclopropyl carbinols have been used to synthesize various nitrogen- and oxygen-containing heterocyclic rings, such as benzo[b]azepines and benzo[b]oxepines. researchgate.netsemanticscholar.org
The table below summarizes some key transformations characteristic of cyclopropyl carbinol systems.
| Reaction Type | Description | Typical Products |
| Ring Expansion | The cyclopropane ring opens and incorporates into a larger ring structure. This is often seen in tandem with cyclization onto a tethered nucleophile. | Fused ring systems (e.g., benzo[b]oxepines, pyrrolidines). researchgate.netsemanticscholar.org |
| Ring-Opening/Fragmentation | The cyclopropane ring cleaves to form an open-chain structure, often a homoallylic system. | Homoallylic alcohols, ethers, or dienes. researchgate.netnih.gov |
| Dehydrative Coupling | The carbinol undergoes dehydration, and the resulting carbocation is trapped by a nucleophile, coupling two molecular fragments. | Arylated or allylated cyclopropanes. semanticscholar.org |
These rearrangements are synthetically valuable because they allow for the stereocontrolled formation of complex products from readily accessible starting materials. The high strain energy of the cyclopropane ring provides the thermodynamic driving force for these transformations. nih.gov
Impact of Fluorine Substitution on Phenyl Rings in Organofluorine Chemistry and Cyclopropyl Systems
The incorporation of fluorine into organic molecules profoundly alters their physical and chemical properties. wikipedia.orgtandfonline.com In 1-(3,5-Difluorophenyl)-1-cyclopropyl ethanol, the two fluorine atoms on the phenyl ring exert significant electronic effects that influence the molecule's reactivity and characteristics. Organofluorine chemistry is a major field, with applications spanning pharmaceuticals, agrochemicals, and materials science, largely due to the unique properties imparted by the carbon-fluorine bond. wikipedia.orgnih.govworktribe.com
Fluorine is the most electronegative element, leading to several key consequences:
The Carbon-Fluorine Bond: The C-F bond is one of the strongest in organic chemistry, which often enhances the thermal and metabolic stability of a molecule. wikipedia.orgacs.org
Electronic Effects: Fluorine exhibits a strong electron-withdrawing inductive effect (σ-withdrawing) due to its high electronegativity. This effect decreases the electron density of the aromatic ring, making it less susceptible to electrophilic attack. csbsju.eduacs.org Simultaneously, fluorine can act as a weak π-donor through its lone pairs (resonance effect), directing incoming electrophiles to the ortho and para positions. csbsju.edu In the case of 3,5-difluorophenyl substitution, the inductive effect is dominant and deactivates the ring.
Altered Physicochemical Properties: Fluorine substitution can increase a molecule's lipophilicity and alter its pKa, dipole moment, and binding interactions with biological targets. tandfonline.com This can be beneficial for improving properties like membrane permeability. tandfonline.comnih.gov
In the context of the cyclopropyl carbinol system, the electron-withdrawing nature of the 3,5-difluorophenyl group would be expected to destabilize the formation of the adjacent cyclopropylcarbinyl cation. This destabilization can influence the rate and outcome of the rearrangement reactions discussed in the previous section, potentially requiring harsher conditions or favoring alternative reaction pathways compared to non-fluorinated analogues. The presence of fluorine on a cyclopropane ring itself has been shown to affect the conformation and reactivity of the molecule, demonstrating the powerful local effects of this substituent. nih.gov
Structure
3D Structure
Properties
IUPAC Name |
1-cyclopropyl-1-(3,5-difluorophenyl)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2O/c1-11(14,7-2-3-7)8-4-9(12)6-10(13)5-8/h4-7,14H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYRGCFGBWMWXFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)(C2=CC(=CC(=C2)F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 1 3,5 Difluorophenyl 1 Cyclopropyl Ethanol and Analogous Fluorinated Aryl Cyclopropyl Carbinols
Stereoselective Approaches to 1-(3,5-Difluorophenyl)-1-cyclopropyl ethanol (B145695) Synthesis
Achieving high levels of stereocontrol is paramount in the synthesis of chiral molecules for pharmaceutical applications. For 1-(3,5-difluorophenyl)-1-cyclopropyl ethanol, several stereoselective approaches can be envisioned, primarily revolving around the creation of the chiral carbinol center.
Asymmetric Reduction of Prochiral Ketone Precursors (e.g., 1-(3,5-Difluorophenyl)-1-cyclopropyl methanone)
A prominent strategy for the stereoselective synthesis of this compound involves the asymmetric reduction of its corresponding prochiral ketone precursor, 1-(3,5-difluorophenyl)cyclopropyl methanone (B1245722). This approach is advantageous as the ketone can be readily prepared, and the chirality is introduced in a single, often highly selective, reduction step. Both chemical and biocatalytic methods have proven effective for this type of transformation.
While specific studies on the asymmetric reduction of 1-(3,5-difluorophenyl)cyclopropyl methanone are not extensively detailed in the public domain, valuable insights can be drawn from the reduction of structurally similar fluorinated aryl ketones. For instance, the asymmetric reduction of 1-[3,5-bis(trifluoromethyl)phenyl]ethanone has been successfully achieved using alcohol dehydrogenases (ADHs), such as the one from Lactobacillus kefir. mdpi.com These enzymatic reductions often proceed with high enantioselectivity, yielding the corresponding chiral alcohols in high enantiomeric excess (ee).
The table below summarizes the biocatalytic reduction of analogous prochiral ketones, highlighting the potential of these methods for the synthesis of the target carbinol.
| Substrate | Biocatalyst | Product | Yield | Enantiomeric Excess (ee) | Reference |
| 3,5-Bis(trifluoromethyl)acetophenone | Leifsonia sp. KR01 | (R)-[3,5-Bis(trifluoromethyl)phenyl]ethanol | >99% | >99% | researchgate.net |
| 3,5-Bis(trifluoromethyl)acetophenone | Sphingomonas sp. LZ1 | (S)-[3,5-Bis(trifluoromethyl)phenyl]ethanol | 94% | 99.6% | researchgate.net |
| Phenyl trifluoromethyl ketone | Bornan-2-endo-yloxyaluminium dichloride | 2,2,2-Trifluoro-1-phenylethanol | - | 68% | rsc.orgwikipedia.org |
| Phenyl trifluoromethyl ketone | p-Menthan-3-yloxyaluminium dichloride | 2,2,2-Trifluoro-1-phenylethanol | - | 77% | rsc.orgwikipedia.org |
These examples underscore the feasibility of achieving high stereoselectivity in the reduction of fluorinated aryl ketones through biocatalysis. The choice of enzyme or chemical reducing agent and reaction conditions is critical in controlling the stereochemical outcome.
Chiral Auxiliary and Catalytic Methods for Cyclopropyl (B3062369) Carbinol Construction
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. sigmaaldrich.com Once the desired stereocenter is established, the auxiliary is removed. This strategy offers a powerful means of controlling stereochemistry in the synthesis of complex molecules. nih.gov
In the context of this compound, a chiral auxiliary could be attached to either the cyclopropyl or the aryl fragment to direct the addition of the other fragment. For example, a chiral oxazolidinone auxiliary, a class of auxiliaries popularized by David Evans, could be used to direct the stereoselective alkylation of a carbonyl compound. nih.gov Similarly, pseudoephedrine can serve as a versatile chiral auxiliary for the asymmetric alkylation of amides, providing access to enantiomerically enriched carboxylic acids and their derivatives, which can be further converted to the desired carbinol. masterorganicchemistry.com
The general principle involves reacting the prochiral substrate with the chiral auxiliary to form a new compound where the auxiliary sterically hinders one face of the molecule, forcing an incoming reagent to attack from the less hindered face. After the reaction, the auxiliary is cleaved and can often be recovered for reuse. sigmaaldrich.com
Catalytic methods, particularly those employing chiral catalysts, offer a more atom-economical approach to asymmetric synthesis. Chiral ligands complexed to a metal center can create a chiral environment that biases the reaction towards the formation of one enantiomer. While specific catalytic methods for the direct construction of this compound are not widely reported, the principles of asymmetric catalysis are broadly applicable.
Organometallic Additions to Cyclopropyl Ketones bearing Fluorinated Aryl Groups
The addition of organometallic reagents to carbonyl compounds is a fundamental carbon-carbon bond-forming reaction. rsc.orgsaskoer.ca In the synthesis of this compound, this could involve the addition of a cyclopropyl organometallic reagent to 3,5-difluorobenzaldehyde (B1330607) or, more relevant to the precursor ketone, the addition of an organometallic reagent to 1-(3,5-difluorophenyl)cyclopropyl methanone.
However, the reaction of organometallic reagents with aryl cyclopropyl ketones can sometimes lead to side reactions, such as reductive cleavage of the cyclopropane (B1198618) ring. rochester.edu The outcome of the reaction is highly dependent on the nature of the organometallic reagent, the substrate, and the reaction conditions. Grignard reagents (R-MgX) and organolithium reagents (R-Li) are commonly used for such transformations. wpmucdn.com The choice of reagent can influence whether a 1,2-addition to the carbonyl group occurs or if other reaction pathways are favored. Careful optimization of the reaction parameters is therefore crucial to ensure the desired tertiary alcohol is obtained in good yield.
Cyclopropanation Strategies for Fluorinated Styrenes and Related Olefins
An alternative approach to constructing the fluorinated aryl cyclopropyl carbinol framework is to first form the cyclopropane ring through the cyclopropanation of a suitable olefin precursor, such as a fluorinated styrene (B11656) derivative. This strategy is particularly useful when the corresponding olefin is readily accessible. Both chemical and biocatalytic methods have been developed for the asymmetric cyclopropanation of olefins.
Chemical methods often involve the use of a metal catalyst, such as copper or rhodium, in combination with a chiral ligand and a diazo compound as the carbene source. These catalytic systems can achieve high levels of diastereo- and enantioselectivity.
Biocatalytic cyclopropanation has emerged as a powerful and environmentally friendly alternative. Engineered enzymes, particularly those based on myoglobin (B1173299), have been shown to catalyze the cyclopropanation of a variety of olefins with high stereoselectivity. nih.gov This chemoenzymatic approach offers a sustainable route to chiral cyclopropane-containing building blocks. nih.govtaylorfrancis.com
Chemoenzymatic Synthesis Routes for Cyclopropyl Carbinol Derivatives
Chemoenzymatic synthesis combines the selectivity of enzymatic reactions with the versatility of chemical transformations to create efficient and elegant synthetic routes. In the context of this compound and its analogues, a chemoenzymatic strategy could involve an initial enzymatic step to establish a key stereocenter, followed by chemical modifications to complete the synthesis.
For example, an engineered myoglobin biocatalyst can be used for the highly diastereo- and enantioselective cyclopropanation of a vinylarene with a diazoketone, yielding a chiral cyclopropyl ketone. nih.gov This enzymatic product can then be chemically reduced to the desired chiral carbinol. This combination of biocatalysis and chemical synthesis allows for the creation of a diverse library of chiral cyclopropane scaffolds. nih.gov
The advantages of chemoenzymatic routes include mild reaction conditions, high selectivity, and the potential for creating complex molecules from simple starting materials. As the field of enzyme engineering continues to advance, the scope and applicability of chemoenzymatic strategies in the synthesis of valuable chiral compounds are expected to expand significantly.
Mechanistic Investigations and Transformative Reactions of 1 3,5 Difluorophenyl 1 Cyclopropyl Ethanol
Cyclopropyl (B3062369) Carbinol Rearrangements: A Mechanistic Overview
The rearrangement of cyclopropyl carbinols is a classic and synthetically valuable transformation in organic chemistry, driven by the release of ring strain from the three-membered ring. These reactions typically proceed through carbocationic intermediates, leading to a variety of ring-opened or ring-expanded products. The specific pathway is highly dependent on the reaction conditions and the substitution pattern of the substrate. For 1-(3,5-difluorophenyl)-1-cyclopropyl ethanol (B145695), the strong electron-withdrawing effect of the two fluorine atoms on the phenyl ring plays a crucial role in destabilizing any adjacent carbocation, thereby influencing reaction rates and selectivity.
Under acidic conditions, the hydroxyl group of 1-(3,5-difluorophenyl)-1-cyclopropyl ethanol is protonated, forming a good leaving group (water). Its departure generates a tertiary cyclopropylcarbinyl cation. This cation is a key intermediate that can undergo several subsequent transformations. A consensus view suggests that cyclopropylcarbinyl, homoallyl, and cyclobutyl carbocations can interconvert through a bicyclobutonium ion intermediate. nih.gov
The primary rearrangement pathway for such cations is the cleavage of a cyclopropane (B1198618) C-C bond to relieve ring strain, leading to the formation of a more stable homoallylic carbocation. Subsequent capture by a nucleophile, typically water, yields a homoallylic alcohol. The regioselectivity of the cyclopropane ring opening is influenced by the stability of the resulting carbocation. In the case of this compound, the benzylic position is electronically destabilized by the fluorine substituents. This destabilization would make the formation of a carbocation at this position less favorable compared to analogous non-fluorinated systems, potentially affecting the kinetics of the rearrangement.
The general mechanism is as follows:
Protonation: The alcohol is protonated by an acid catalyst.
Carbocation Formation: Loss of a water molecule generates the 1-(3,5-difluorophenyl)cyclopropylcarbinyl cation.
Rearrangement: The cyclopropane ring opens to form a resonance-stabilized homoallylic cation.
Nucleophilic Attack: Water attacks the carbocation to yield the final homoallylic alcohol product after deprotonation.
Lewis acids are effective catalysts for promoting cyclopropyl carbinol rearrangements by coordinating to the hydroxyl group, thereby facilitating its departure. thieme-connect.com The choice of Lewis acid can significantly influence the reaction outcome, leading to either ring-opening or ring-expansion products. nih.gov For instance, strong Lewis acids like boron trifluoride etherate (BF₃·OEt₂) can promote ring-opening rearrangements of cyclopropanes. nih.gov Silver triflate (AgOTf) has also been shown to be an efficient catalyst for cyclopropyl carbinol rearrangements, leading to the synthesis of various heterocyclic systems. researchgate.net
In the context of this compound, Lewis acid catalysis would initiate the formation of the key cyclopropylcarbinyl cation. The subsequent reaction pathway would be a competition between different rearrangement possibilities. The electron-deficient nature of the aryl group might influence the selectivity of these pathways. For example, some Lewis acid-catalyzed reactions of cyclopropyl carbinols are known to yield α-alkylidene-γ-butyrolactones, where halogens on the aryl ring are tolerated. thieme-connect.com The reaction proceeds via the formation of a carbocation, which then cleaves the cyclopropane to generate a more stable benzylic carbocation. thieme-connect.com
| Lewis Acid | General Role in Cyclopropyl Carbinol Rearrangements | Potential Products from this compound |
|---|---|---|
| In(OTf)₃ (Indium(III) triflate) | Promotes ring-opening and cyclization reactions. | Homoallylic alcohols, potential for cyclized products if a suitable nucleophile is tethered. |
| BF₃·OEt₂ (Boron trifluoride etherate) | Strong Lewis acid, often used for ring-opening and rearrangements of acetals and cyclopropanes. nih.govnih.gov | Homoallylic alcohols, potentially fluorinated cyclobutene (B1205218) derivatives. |
| AgOTf (Silver triflate) | Often used in combination with gold catalysts or alone to activate alcohols and trigger ionization. researchgate.netsemanticscholar.org | Homoallylic alcohols, ring-expanded products like cyclobutanone (B123998) derivatives. |
While this compound itself does not undergo sigmatropic rearrangements directly from its saturated cyclopropane ring, its unsaturated analogs, cyclopropenylcarbinols, are known to participate in such reactions. nih.gov These rearrangements, such as the nih.govnih.gov- and nih.govnih.gov-sigmatropic shifts, provide an efficient and stereoselective route to functionalized alkylidenecyclopropanes. nih.gov
For a hypothetical cyclopropenylcarbinol analog of the title compound, these pathways would be highly relevant. For example, conversion of the alcohol to a phosphinite followed by in-situ rearrangement ( nih.govnih.gov-sigmatropic) or to a cyanate (B1221674) followed by heating ( nih.govnih.gov-sigmatropic) could yield diversely substituted alkylidenecyclopropanes. nih.gov The electronic nature of the 3,5-difluorophenyl group would likely influence the kinetics and equilibrium of these concerted rearrangements.
Nucleophilic and Electrophilic Reactivity of the Alcohol Functionality in Fluorinated Aryl Systems
The hydroxyl group is a versatile functional group whose reactivity is dichotomous. The oxygen atom possesses lone pairs of electrons, rendering it nucleophilic, while the carbon and hydrogen atoms are polarized, making them electrophilic centers under certain conditions. msu.edu In this compound, the strongly electron-withdrawing 3,5-difluorophenyl group enhances the acidity of the hydroxyl proton, thereby reducing the nucleophilicity of the neutral alcohol but increasing the nucleophilicity of its corresponding alkoxide.
Nucleophilic Reactivity: The oxygen atom can act as a nucleophile, attacking various electrophiles. Typical reactions include:
O-alkylation: Reaction with an alkyl halide in the presence of a base to form an ether.
O-acylation: Reaction with an acyl chloride or anhydride (B1165640) to form an ester.
Formation of Sulfonate Esters: Reaction with sulfonyl chlorides (e.g., tosyl chloride) to form sulfonate esters, which are excellent leaving groups.
Electrophilic Reactivity: The alcohol can be made to react as an electrophile at the carbinol carbon. This is typically achieved by converting the hydroxyl group into a better leaving group.
Acid-Catalyzed Substitution: In the presence of a strong acid, the -OH group is protonated to -OH₂⁺, which can depart as water. The resulting tertiary carbocation is then attacked by a nucleophile. This S_N1-type reactivity is central to the rearrangement reactions discussed previously. uky.edu
Conversion to Alkyl Halides: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can convert the alcohol into the corresponding alkyl chloride or bromide.
Deoxyfluorination: Specialized reagents can replace the hydroxyl group with a fluorine atom, a transformation of significant interest in medicinal chemistry. cas.cnorganic-chemistry.org
The fluorinated aryl system in this compound influences this reactivity. The electron-withdrawing nature of the ring destabilizes the carbocation intermediate required for S_N1 reactions, potentially slowing down such processes compared to electron-rich aryl analogs. thieme-connect.com
| Reactivity Type | Description | Controlling Factors | Example Transformation |
|---|---|---|---|
| Nucleophilic | The lone pairs on the oxygen atom attack an electrophile. | Basicity of the medium (formation of alkoxide), strength of the electrophile. | Esterification with acetic anhydride. |
| Electrophilic | The carbinol carbon is attacked by a nucleophile after the -OH group is converted into a good leaving group. | Acidity of the medium (protonation), conversion to sulfonate esters or halides. Favors S_N1 pathway due to tertiary nature. | Reaction with HBr to form 1-bromo-1-(3,5-difluorophenyl)-1-cyclopropyl ethane. |
Selective Ring-Opening Reactions of the Cyclopropane Moiety
The high ring strain (approximately 27 kcal/mol) of the cyclopropane ring makes it susceptible to ring-opening reactions under various conditions, including catalysis by transition metals. beilstein-journals.org These reactions provide access to linear alkyl chains and are synthetically powerful.
Transition metals, particularly late transition metals like gold and palladium, are adept at catalyzing the ring-opening of strained rings.
Gold Catalysis: Gold catalysts, typically in the +1 oxidation state, are highly carbophilic Lewis acids. They can coordinate to the cyclopropane ring of a substrate like this compound, activating it towards nucleophilic attack or rearrangement. Gold-catalyzed cyclopropyl carbinol rearrangements have been used to synthesize benzo-fused nitrogen heterocycles. semanticscholar.org The mechanism is thought to involve activation of the alcohol by the gold catalyst, leading to ionization and formation of a carbocationic intermediate that triggers the ring-opening of the cyclopropane. semanticscholar.org
Palladium Catalysis: Palladium-catalyzed reactions often proceed via an oxidative addition mechanism, where the Pd(0) center inserts into one of the C-C bonds of the cyclopropane ring to form a palladacyclobutane intermediate. This intermediate can then undergo various transformations, such as reductive elimination or β-hydride elimination, to yield different products. Palladium-catalyzed ring-opening of aryl cyclopropyl ketones has been shown to produce α,β-unsaturated ketones stereoselectively. rsc.org For this compound, a similar palladium-catalyzed process could potentially lead to the formation of ring-opened enol or ketone products after oxidation. The presence of a free hydroxyl group is known to be crucial in directing the diastereoselectivity of some tandem Heck-cyclopropane ring-opening reactions. acs.org
| Catalyst System | Plausible Mechanism | Potential Ring-Opened Products |
|---|---|---|
| Au(I) / AgOTf | Lewis acidic activation of the alcohol, formation of a carbocation, followed by ring fragmentation. semanticscholar.org | Homoallylic alcohols or ethers (if alcohol is trapped). |
| Pd(0) (e.g., Pd(OAc)₂/PCy₃) | Oxidative addition into a cyclopropane C-C bond to form a palladacyclobutane intermediate, followed by further reaction. rsc.orgmdpi.com | 1-(3,5-Difluorophenyl)but-3-en-1-one (after oxidation), or other linear unsaturated compounds. |
Solvolytic and Hydrolytic Pathways
The solvolytic and hydrolytic behavior of this compound is pivotal for understanding its reactivity and stability in protic environments. While specific mechanistic studies on this exact molecule are not extensively detailed in the scientific literature, its structure—a tertiary alcohol featuring both a cyclopropyl group and an electron-withdrawing difluorophenyl substituent—allows for the postulation of likely reaction pathways based on established principles of physical organic chemistry.
The core of this compound's reactivity in solvolytic and hydrolytic processes is the formation of a carbocation intermediate. This occurs following the protonation of the hydroxyl group, which transforms it into a good leaving group (water). The stability of the resulting tertiary carbocation is significantly influenced by the electronic effects of the attached groups, namely the cyclopropyl and the 3,5-difluorophenyl moieties.
Proposed Mechanistic Pathways
In the presence of an acidic aqueous medium (hydrolysis) or other protic solvents (solvolysis), the reaction is anticipated to proceed via a mechanism with significant SN1 character. The formation of the tertiary carbocation is the critical, and likely rate-determining, step.
Step 1: Protonation of the Hydroxyl Group The reaction is initiated by the protonation of the alcohol's hydroxyl group by an acid source, such as a hydronium ion in water, creating a protonated alcohol.
Step 2: Formation of a Carbocation The protonated hydroxyl group (a good leaving group as water) departs, leading to the formation of a tertiary carbocation centered on the carbon atom bonded to the cyclopropyl and difluorophenyl groups. The stability of this intermediate is paramount to the reaction's kinetics. The strong electron-withdrawing inductive effect of the 3,5-difluorophenyl group is expected to destabilize this carbocation, likely resulting in a slower rate of solvolysis compared to analogous compounds with electron-donating or unsubstituted phenyl rings.
Step 3: Fate of the Carbocation Intermediate The formed carbocation can undergo several subsequent reactions, the prevalence of which will be dictated by the specific reaction conditions (solvent, temperature, etc.):
Nucleophilic Trapping: The solvent molecule (e.g., water or an alcohol) can act as a nucleophile, attacking the electrophilic carbocation. This results in the formation of a substitution product. In the case of hydrolysis, this pathway regenerates the starting alcohol.
Rearrangement: Cyclopropylcarbinyl cations are well-known to undergo rapid skeletal rearrangements. The inherent strain of the three-membered ring can be relieved through ring-opening, leading to the formation of a more stable homoallylic cation. This process is often extremely fast and can effectively compete with nucleophilic trapping.
Elimination: A proton can be removed from an adjacent carbon atom, leading to the formation of an alkene.
Influence of the 3,5-Difluorophenyl Group
The two fluorine atoms on the phenyl ring exert a powerful electron-withdrawing inductive effect (-I), which significantly modulates the reaction pathways:
Rearrangement Propensity: The electronic destabilization of the initial tertiary carbocation could increase the thermodynamic driving force for rearrangement to a differently stabilized carbocation, such as a homoallylic cation, if such a pathway is kinetically accessible.
Hypothetical Product Distribution
The solvolysis or hydrolysis of this compound is likely to yield a mixture of products, reflecting the competing pathways available to the carbocation intermediate. The precise ratio of these products would be highly dependent on the reaction conditions.
| Potential Product Type | Formation Pathway |
|---|---|
| Substitution Product | Direct nucleophilic trapping of the initial tertiary carbocation by a solvent molecule. |
| Rearrangement Product(s) | Ring-opening of the cyclopropylcarbinyl cation to a homoallylic cation, followed by nucleophilic attack. |
| Elimination Product(s) | Deprotonation from a carbon adjacent to the carbocationic center. |
It is crucial to emphasize that without direct experimental evidence, such as kinetic data and detailed product analysis for the solvolysis of this compound, the discussion of these pathways remains based on well-understood, analogous chemical systems.
Stereochemical Control and Diastereoselectivity in Reactions Involving 1 3,5 Difluorophenyl 1 Cyclopropyl Ethanol
Control of Absolute and Relative Stereochemistry During Synthesis
The synthesis of enantiomerically pure or enriched 1-(3,5-Difluorophenyl)-1-cyclopropyl ethanol (B145695) necessitates the use of asymmetric synthesis strategies. The creation of the chiral tertiary alcohol center can be approached through several methodologies, each offering different levels of stereocontrol.
One common approach involves the asymmetric addition of an organometallic reagent to a prochiral ketone. In the context of 1-(3,5-Difluorophenyl)-1-cyclopropyl ethanol, this would typically involve the reaction of cyclopropyl (B3062369) magnesium bromide or a similar organometallic species with 3',5'-difluoroacetophenone (B1297510) in the presence of a chiral ligand or catalyst. The choice of the chiral auxiliary is paramount in dictating the enantiomeric excess (e.e.) of the final product. Various chiral ligands, such as those based on sparteine, bis(oxazolines) (BOX), or salen complexes, have been successfully employed in similar transformations to achieve high levels of enantioselectivity.
Alternatively, the asymmetric reduction of a corresponding ketone, cyclopropyl 3,5-difluorophenyl ketone, can be employed. This transformation can be achieved using chiral reducing agents, such as those derived from boranes (e.g., Corey-Bakshi-Shibata catalyst) or through catalytic hydrogenation with a chiral catalyst (e.g., Noyori's ruthenium-based catalysts). The stereochemical outcome is dependent on the specific catalyst and reaction conditions utilized.
The relative stereochemistry becomes a factor when modifications are made to the cyclopropyl ring or the ethanol moiety, introducing a second stereocenter. In such cases, diastereoselective reactions are employed. For instance, if a substituent is introduced onto the cyclopropyl ring of a precursor, the existing stereocenter of the carbinol can direct the stereochemical outcome of the subsequent reaction, leading to the preferential formation of one diastereomer over the other. This substrate-controlled diastereoselectivity is a powerful tool in the synthesis of complex molecules.
Table 1: Illustrative Asymmetric Synthesis Approaches
| Approach | Prochiral Substrate | Reagent/Catalyst | Key Stereocontrol Element |
|---|---|---|---|
| Asymmetric Grignard Addition | 3',5'-Difluoroacetophenone | Cyclopropylmagnesium bromide / Chiral Ligand | Chiral ligand (e.g., (-)-sparteine) |
| Asymmetric Reduction | Cyclopropyl 3,5-difluorophenyl ketone | Chiral Borane Reagent (e.g., CBS catalyst) | Chiral catalyst |
| Catalytic Asymmetric Hydrogenation | Cyclopropyl 3,5-difluorophenyl ketone | H₂, Chiral Ru-catalyst | Chiral ruthenium complex |
Stereochemical Outcomes of Cyclopropyl Carbinol Rearrangements
Cyclopropyl carbinols are known to undergo a variety of rearrangement reactions, often promoted by acid or electrophiles. These rearrangements proceed through carbocationic intermediates, and the stereochemistry of the starting material plays a crucial role in determining the stereochemical fate of the product.
In the case of this compound, treatment with an acid can lead to the formation of a tertiary carbocation adjacent to the difluorophenyl ring. This carbocation can then undergo rearrangement through ring-opening of the cyclopropyl group. The stereoelectronic effects of the 3,5-difluorophenyl group, being electron-withdrawing, can influence the stability and reactivity of the carbocationic intermediate.
The stereochemical information from the starting alcohol can be transferred to the product, retained, or lost depending on the reaction mechanism. For instance, a concerted ring-opening and migration pathway would likely lead to a high degree of stereochemical transfer. Conversely, the formation of a more stable, planar carbocation could lead to racemization or the formation of a mixture of diastereomers if a new stereocenter is formed. The specific stereochemical outcome is highly dependent on the reaction conditions, including the nature of the acid catalyst and the solvent.
Diastereoselective Transformations of Fluorinated Aryl Cyclopropyl Carbinols
Once synthesized with a defined stereochemistry, this compound can serve as a chiral building block for further diastereoselective transformations. The existing stereocenter can exert a significant influence on the facial selectivity of reactions occurring at nearby functional groups.
For example, if the hydroxyl group is converted into a directing group, it can guide the approach of a reagent to one face of the molecule. This is a common strategy in diastereoselective epoxidations, hydrogenations, or cyclopropanations of nearby double bonds, if present in a modified substrate. The rigidity of the cyclopropyl group can further enhance this diastereoselectivity by limiting the conformational flexibility of the molecule.
The electron-withdrawing nature of the 3,5-difluorophenyl group can also impact the reactivity of adjacent functionalities and, consequently, the diastereoselectivity of transformations. For instance, in reactions involving the formation of an adjacent stereocenter, the electronic properties of the aryl group can influence the transition state energies, favoring the formation of one diastereomer over the other.
Advanced Spectroscopic and Structural Characterization Methodologies for 1 3,5 Difluorophenyl 1 Cyclopropyl Ethanol and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Differentiation and Structural Elucidation
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of 1-(3,5-Difluorophenyl)-1-cyclopropyl ethanol (B145695). A combination of ¹H, ¹³C, and ¹⁹F NMR experiments allows for a complete assignment of the molecular framework and differentiation between potential isomers.
¹H NMR Spectroscopy: The proton NMR spectrum provides information about the number of different types of protons and their neighboring environments. For 1-(3,5-Difluorophenyl)-1-cyclopropyl ethanol, the presence of a chiral center renders the methylene (B1212753) protons of the cyclopropyl (B3062369) group diastereotopic. masterorganicchemistry.com This means they are chemically non-equivalent and are expected to resonate at different chemical shifts, each appearing as a complex multiplet due to coupling with each other and the cyclopropyl methine proton. masterorganicchemistry.com The hydroxyl proton typically appears as a broad singlet, the position of which can be concentration and solvent dependent. The aromatic protons of the 3,5-difluorophenyl ring would exhibit a characteristic splitting pattern.
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments. The carbon atom of the chiral center (C-OH) would appear at a characteristic downfield shift. The fluorine substitution on the aromatic ring significantly influences the chemical shifts of the aromatic carbons due to C-F coupling. walisongo.ac.id The carbons directly bonded to fluorine will appear as doublets with large one-bond coupling constants (¹JCF), while other carbons in the ring will show smaller two-, three-, and four-bond couplings (²JCF, ³JCF, ⁴JCF). walisongo.ac.id
¹⁹F NMR Spectroscopy: ¹⁹F NMR is particularly informative for fluorinated compounds. nih.govbiophysics.org For this compound, a single resonance is expected in the ¹⁹F NMR spectrum, as the two fluorine atoms are chemically equivalent due to the molecule's symmetry plane bisecting the C-F bonds. The chemical shift of this signal is characteristic of fluorine atoms attached to an aromatic ring.
Isomer Differentiation: In derivatives of this compound where additional chiral centers are introduced, NMR spectroscopy is crucial for differentiating diastereomers. stackexchange.com Diastereomers will have distinct NMR spectra, with differences in chemical shifts and coupling constants for the nuclei near the stereocenters. wordpress.com Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can be employed to determine the relative stereochemistry by identifying protons that are close in space. wordpress.com
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| Aromatic-H | 6.8 - 7.2 | m |
| Hydroxyl-OH | 1.5 - 3.0 | br s |
| Cyclopropyl-CH | 1.0 - 1.5 | m |
| Cyclopropyl-CH₂ | 0.4 - 0.9 | m |
| Ethanol-CH₃ | 1.2 - 1.6 | s |
Note: These are predicted values and may vary based on solvent and experimental conditions.
Table 2: Predicted ¹³C NMR Chemical Shifts and C-F Coupling Constants for this compound
| Carbon | Predicted Chemical Shift (ppm) | C-F Coupling |
| C-F (aromatic) | 160 - 165 | d, ¹JCF ≈ 245 Hz |
| C-ipso (aromatic) | 145 - 150 | t, ³JCF ≈ 10 Hz |
| C-H (aromatic) | 110 - 115 | d, ²JCF ≈ 25 Hz |
| C-H (aromatic) | 100 - 105 | t, ⁴JCF ≈ 3 Hz |
| C-OH | 70 - 75 | s |
| C-CH₃ | 25 - 30 | s |
| Cyclopropyl-CH | 15 - 20 | s |
| Cyclopropyl-CH₂ | 0 - 5 | s |
Note: Predicted values based on analogous structures. Actual values can differ.
Mass Spectrometry Techniques for Molecular Composition and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.
For this compound, electron ionization (EI) mass spectrometry would likely show a molecular ion peak (M⁺) corresponding to its molecular weight. However, for alcohols, this peak can sometimes be weak or absent due to facile fragmentation. libretexts.org
Common fragmentation pathways for tertiary benzylic alcohols include:
Alpha-cleavage: Cleavage of a bond adjacent to the oxygen atom. For the target compound, this could involve the loss of the cyclopropyl group or the methyl group, leading to resonance-stabilized oxonium ions. libretexts.orgyoutube.com
Dehydration: The elimination of a water molecule (loss of 18 Da) is a common fragmentation pathway for alcohols, leading to an alkene radical cation. libretexts.org
Benzylic cleavage: Cleavage of the bond between the chiral carbon and the phenyl ring can occur, although it is often less favored than alpha-cleavage in alcohols.
The fragmentation of the cyclopropyl ring itself can also lead to characteristic ions. aip.org High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass of the molecular ion and its fragments, which in turn can be used to confirm the elemental composition of the compound.
Table 3: Predicted Key Mass Spectrometry Fragments for this compound
| m/z | Proposed Fragment Identity | Fragmentation Pathway |
| 198 | [C₁₁H₁₂F₂O]⁺ | Molecular Ion (M⁺) |
| 183 | [M - CH₃]⁺ | Alpha-cleavage |
| 157 | [M - C₃H₅]⁺ | Alpha-cleavage |
| 180 | [M - H₂O]⁺ | Dehydration |
| 127 | [C₇H₄F₂]⁺ | Cleavage of C-C bond next to the ring |
Note: These are predicted fragmentation patterns based on the structure and known behavior of similar compounds.
Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule based on their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration of the alcohol group. The C-H stretching vibrations of the aromatic ring, cyclopropyl group, and methyl group would appear in the 2850-3100 cm⁻¹ region. Strong absorptions corresponding to the C-F stretching vibrations are expected in the 1100-1350 cm⁻¹ range. researchgate.net The C-O stretching vibration of the tertiary alcohol will likely be observed around 1150 cm⁻¹. Aromatic C=C stretching vibrations will give rise to bands in the 1450-1600 cm⁻¹ region. davuniversity.org
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. researchgate.net Aromatic ring vibrations often give strong signals in the Raman spectrum. The symmetric stretching of the cyclopropyl ring is also expected to be Raman active. While the O-H stretch is typically weak in Raman, the C-H and C-C stretching vibrations will be observable.
Table 4: Predicted Characteristic Vibrational Frequencies for this compound
| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
| O-H stretch | 3200-3600 (broad) | Weak |
| Aromatic C-H stretch | 3000-3100 | 3000-3100 |
| Aliphatic C-H stretch | 2850-3000 | 2850-3000 |
| Aromatic C=C stretch | 1450-1600 | 1450-1600 |
| C-F stretch | 1100-1350 | 1100-1350 |
| C-O stretch | ~1150 | ~1150 |
| Cyclopropyl ring | ~1020 | ~1020 |
Note: These are representative frequency ranges and can be influenced by the molecular environment.
X-ray Crystallography for Solid-State Conformational and Configurational Assignment
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state, including its absolute configuration if a suitable crystal is obtained. benthamopen.com For a chiral molecule like this compound, single-crystal X-ray diffraction can provide precise information on bond lengths, bond angles, and torsional angles. researchgate.net
This technique would allow for the direct visualization of the relative orientation of the 3,5-difluorophenyl, cyclopropyl, and hydroxyl groups around the chiral center. In the case of derivatives with multiple stereocenters, X-ray crystallography can be used to unambiguously determine the relative and absolute stereochemistry. The crystal packing information obtained from the diffraction data can also reveal intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which govern the solid-state properties of the compound. mdpi.comnih.gov
Table 5: Representative Crystal Data for a Chiral Tertiary Alcohol
| Parameter | Example Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 15.1 |
| β (°) | 95.5 |
| Volume (ų) | 1290 |
| Z | 4 |
| R-factor | < 0.05 |
Note: This is an example of typical crystal data for a small organic molecule and does not represent the actual data for the title compound.
Synthetic Applications and Transformative Potential of 1 3,5 Difluorophenyl 1 Cyclopropyl Ethanol As a Chemical Building Block
Precursor in the Synthesis of Fluorinated Cyclopropane (B1198618) Derivatives
The synthesis of molecules containing fluorinated cyclopropane rings is of significant interest in medicinal chemistry, as this motif can enhance metabolic stability and binding affinity. thieme.denih.gov While direct examples involving 1-(3,5-Difluorophenyl)-1-cyclopropyl ethanol (B145695) are not prominent in the literature, analogous cyclopropyl (B3062369) carbinols are known to undergo reactions that modify the cyclopropane ring or serve as a handle for further functionalization.
Potential synthetic routes could involve:
Dehydration and subsequent cyclopropanation: Dehydration of the tertiary alcohol would lead to a vinyl cyclopropane, which could then undergo further cyclopropanation reactions to yield bicyclic systems.
Ring-opening and re-closure: Under specific conditions, the cyclopropane ring could be opened and subsequently re-closed to introduce additional fluorine atoms or other functional groups.
The presence of the 3,5-difluorophenyl group is significant, as it strongly influences the electronic properties of the molecule, which can in turn affect the regioselectivity and stereoselectivity of subsequent reactions.
Building Block for Substituted Homoallylic Alcohols and Dienes
The strain energy of the cyclopropane ring makes it susceptible to ring-opening reactions, providing a pathway to linear structures with defined stereochemistry. Aryl cyclopropyl carbinols can be transformed into homoallylic alcohols and dienes, which are versatile intermediates in organic synthesis. rsc.orgmdpi.com
Synthesis of Substituted Homoallylic Alcohols: Lewis acid-catalyzed ring-opening of cyclopropyl carbinols in the presence of a nucleophile is a common strategy to produce homoallylic alcohols. rsc.orgnih.gov For 1-(3,5-Difluorophenyl)-1-cyclopropyl ethanol, this transformation would likely proceed through a stabilized carbocation intermediate, with the regioselectivity of the nucleophilic attack being influenced by the electronic nature of the difluorophenyl group.
Table 1: Hypothetical Lewis Acid-Catalyzed Synthesis of a Homoallylic Alcohol
| Entry | Lewis Acid Catalyst | Nucleophile | Potential Product |
| 1 | TiCl₄ | H₂O | 4-(3,5-Difluorophenyl)-1-penten-4-ol |
| 2 | BF₃·OEt₂ | CH₃OH | 4-(3,5-Difluorophenyl)-4-methoxy-1-pentene |
This table represents a hypothetical reaction based on known transformations of similar compounds.
Synthesis of Dienes: The transformation of cyclopropyl carbinols into 1,3-dienes can also be achieved, often under acidic conditions that promote ring-opening followed by elimination. The specific geometry of the resulting diene would be influenced by the reaction conditions and the stereochemistry of the starting material.
Utility in Constructing Polycyclic and Fused-Ring Systems
Cyclopropane derivatives are valuable precursors for the construction of more complex ring systems through rearrangement and cycloaddition reactions. otago.ac.nz The vinylcyclopropane-cyclopentene rearrangement, for example, is a powerful tool for synthesizing five-membered rings.
While specific examples utilizing this compound are not documented, its derivatives could potentially undergo intramolecular reactions to form fused or polycyclic structures. For instance, if a reactive functional group were introduced elsewhere in the molecule, an intramolecular cyclization involving the cyclopropyl ring or a derivative thereof could lead to the formation of complex polycyclic scaffolds. The rigidity and defined stereochemistry of the cyclopropane ring can be exploited to control the stereochemical outcome of such cyclizations.
Contribution to the Synthesis of Complex Organic Molecules
The true potential of a chemical building block is demonstrated by its successful incorporation into the total synthesis of complex molecules such as natural products or pharmaceuticals. There is evidence of related difluorophenyl cyclopropyl structures being part of complex bioactive molecules. For example, certain corticotropin-releasing factor-1 receptor antagonists, developed for psychiatric disorders, feature a difluorophenyl cyclopropylamine (B47189) moiety. researchgate.net
Although a direct synthetic lineage from this compound to a marketed drug or a complex natural product is not evident from available literature, its structural motifs are clearly of interest to the pharmaceutical industry. Its potential as a precursor to chiral amines, acids, or other functionalized cyclopropanes makes it a candidate for future applications in the synthesis of novel therapeutic agents.
Future Directions and Emerging Research Avenues for 1 3,5 Difluorophenyl 1 Cyclopropyl Ethanol Chemistry
Development of Novel Catalytic Systems for Efficient and Selective Transformations
The presence of a chiral center and multiple reactive sites in 1-(3,5-difluorophenyl)-1-cyclopropyl ethanol (B145695) makes the development of novel catalytic systems a paramount objective. Future research will likely focus on two main areas: the asymmetric synthesis of the molecule itself and the selective catalytic transformation of the alcohol into new, high-value products.
Asymmetric Synthesis: Achieving high enantiopurity is critical for many applications. While classical methods may be used, the development of catalytic asymmetric routes to tertiary alcohols is a significant contemporary challenge. nih.govnih.gov Research could explore the enantioselective addition of a cyclopropyl (B3062369) organometallic reagent to 3,5-difluoroacetophenone. This would require the design of sophisticated chiral ligands capable of inducing high stereocontrol. nih.gov Bio-based solvents may also play a role in enhancing the performance of such catalytic systems. encyclopedia.pub
Catalytic Transformations: The functional groups of 1-(3,5-difluorophenyl)-1-cyclopropyl ethanol offer numerous handles for catalytic modification. Novel catalysts could be developed to achieve transformations that are currently inefficient or unselective. For instance, palladium-catalyzed systems, which have been used for the stereoselective ring-opening of related aryl cyclopropyl ketones, could be adapted to promote new reaction pathways. rsc.org Furthermore, leveraging the cyclopropyl carbinol motif, catalysts based on silver, gold, or bismuth could be employed to initiate controlled rearrangement or cyclization reactions. semanticscholar.orgthieme-connect.com The development of chiral phosphoramide (B1221513) catalysts, which have been shown to direct the asymmetric rearrangement of cyclopropylcarbinyl cations, represents a particularly exciting avenue for creating new chiral molecules from this precursor. nih.gov
| Potential Catalytic Transformation | Catalyst Class to Explore | Desired Outcome |
| Asymmetric Grignard Addition | Chiral Tridentate Diamine/Phenol Ligands | Enantiopure (R)- or (S)-1-(3,5-Difluorophenyl)-1-cyclopropyl ethanol nih.gov |
| Stereoinvertive Substitution | Lewis/Brønsted Acids | Formation of highly congested tertiary ethers and other derivatives with stereocontrol researchgate.net |
| Ring-Opening/Annulation | Palladium(II) or Bismuth(III) Catalysts | Selective formation of α,β-unsaturated ketones or butyrolactones rsc.orgthieme-connect.com |
| Asymmetric Rearrangement | Chiral N-Triflyl Phosphoramides | Desymmetrization to form enantioenriched homoallylic products nih.gov |
Integration into Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch processing to continuous flow chemistry offers significant advantages in terms of safety, scalability, efficiency, and process control. acs.org For a molecule like this compound, both its synthesis and subsequent transformations are prime candidates for integration into flow and automated systems.
Continuous Flow Synthesis: The synthesis of cyclopropyl derivatives has been successfully demonstrated in continuous-flow systems, often using packed-bed reactors containing solid-supported catalysts like Amberlyst resins. mdpi.comnih.govresearchgate.net A similar setup could be designed for the scalable production of this compound or its precursors. This approach would allow for precise control over reaction temperature, pressure, and residence time, leading to improved yields and purity while minimizing the handling of potentially hazardous reagents. unica.it
Automated Platforms: Automated synthesis platforms can dramatically accelerate the discovery and optimization of new reactions and molecules by reducing manual labor and increasing throughput. sigmaaldrich.comsynthiaonline.com The synthesis of this compound and its derivatives could be adapted for automated synthesizers. synthiaonline.com Such platforms would enable the rapid screening of a wide array of catalysts, solvents, and reaction conditions for subsequent transformations, facilitating the exploration of its reactivity in a high-throughput manner. This synergy between retrosynthesis software, which can predict viable synthetic routes, and automated hardware represents a powerful paradigm for modern chemical research. synthiaonline.com
| Platform | Application to this compound | Key Advantages |
| Flow Chemistry Reactor | Scalable synthesis of the target molecule using a packed-bed reactor with a solid-supported catalyst. mdpi.comresearchgate.net | Enhanced safety, improved heat transfer, consistent product quality, easy scale-up. |
| Automated Synthesis Platform | Rapid screening of reaction conditions for derivatization; synthesis of a library of analogs. sigmaaldrich.com | 90%+ reduction in manual labor, high reproducibility, accelerated discovery of new reactions. synthiaonline.com |
| Integrated Flow/Automated System | Telescoping multi-step syntheses into a single, continuous, automated process. | Minimized purification steps, reduced waste, on-demand production. |
Exploration of Unprecedented Reactivity Patterns and Rearrangement Cascades
The strained three-membered ring of the cyclopropyl group, positioned adjacent to a carbinol center and an aryl ring, is a latent source of reactivity. The cyclopropyl carbinyl cation is a key intermediate that can undergo a variety of fascinating and synthetically useful rearrangements. nih.govresearchgate.net The electron-withdrawing nature of the 3,5-difluorophenyl group is expected to significantly influence the stability and reaction pathways of such cationic intermediates, potentially leading to unprecedented reactivity.
Future research should systematically explore the reaction of this compound under various catalytic conditions (Lewis acidic, Brønsted acidic, photocatalytic) to map its reactivity. thieme-connect.comresearchgate.net Known transformations of aryl cyclopropyl carbinols, such as ring-opening to form homoallylic systems, ring expansion, or cyclization cascades, could exhibit unique selectivity or follow entirely new paths due to the electronic influence of the fluorine atoms. semanticscholar.orgresearchgate.net For example, acid-catalyzed cyclization of related aryl cyclopropyl ketones is known to produce tetralones. rsc.org Radical-mediated pathways, initiated by single-electron transfer (SET), could also be explored to trigger ring-opening and subsequent annulation reactions. researchgate.netresearchgate.net
| Reaction Type | Triggering Conditions | Potential Product Class |
| Cyclopropyl Carbinol Rearrangement | Lewis or Brønsted Acids semanticscholar.org | Homoallylic alcohols, ring-expanded products, or fused heterocyclic systems. chemicalbook.com |
| Radical Clock Ring-Opening | Photocatalysis or Radical Initiators researchgate.net | Linear, ring-opened products via a benzyl (B1604629) radical intermediate. |
| Dehydrative Cyclization | Strong Acid Catalysis | Fused carbocyclic systems like tetralones or indenes. rsc.org |
| Fragmentation Cascade | Acid treatment following reduction | Formation of 1,3-dienes through ring-opening and subsequent fragmentation. nih.gov |
Advanced Spectroscopic Characterization and In Situ Reaction Monitoring
A deep understanding of the structure, dynamics, and reaction mechanisms of this compound and its derivatives requires the application of advanced spectroscopic techniques. While standard characterization is routine, future research can benefit immensely from state-of-the-art analytical methods.
In Situ Monitoring: To optimize reaction conditions and gain mechanistic insight, real-time monitoring is invaluable. mt.com Techniques such as in-situ Fourier-transform infrared (FTIR) and Raman spectroscopy can be employed to track the concentration of reactants, intermediates, and products as a reaction progresses. This data allows for the rapid determination of reaction kinetics and can help identify transient or unstable intermediates that might be missed by conventional offline analysis.
Advanced Structural Elucidation: The presence of fluorine atoms provides a unique spectroscopic handle. ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy will be essential for confirming the structure of products and can also be used as a sensitive probe to monitor reaction progression. A full suite of 2D NMR experiments (COSY, HSQC, HMBC) will be necessary for the unambiguous assignment of all protons and carbons, especially in complex rearranged products. For chiral derivatives, advanced techniques may be needed to determine enantiomeric purity and absolute configuration.
| Technique | Application | Information Gained |
| In-situ FTIR/Raman | Real-time tracking of synthetic or rearrangement reactions. mt.com | Reaction kinetics, detection of transient intermediates, endpoint determination. |
| ¹⁹F NMR Spectroscopy | Characterization of all fluorine-containing compounds. | Structural confirmation, purity analysis, mechanistic probe. |
| 2D NMR (COSY, HSQC, HMBC) | Unambiguous assignment of complex molecular structures. | Detailed connectivity and spatial relationships of atoms. |
| Electron Energy-Loss Spectroscopy (EELS) | In-depth chemical analysis, potentially coupled with other techniques. arxiv.org | Quantitative chemical information at high spatial resolution. |
Q & A
Q. What are the common synthetic routes for preparing 1-(3,5-Difluorophenyl)-1-cyclopropyl ethanol, and what factors influence yield optimization?
Methodological Answer: Synthesis typically involves Grignard reactions between cyclopropane derivatives and fluorinated aryl ketones. For example, reacting cyclopropylmagnesium bromide with 3,5-difluorophenyl ketone under controlled anhydrous conditions yields the target alcohol after acidic workup . Yield optimization depends on:
- Temperature control (e.g., maintaining −20°C to prevent side reactions).
- Catalyst selection (e.g., chiral catalysts for enantiomeric purity).
- Purification methods (e.g., column chromatography with silica gel or preparative HPLC). Contradictions in reported yields (e.g., 60–85%) may arise from differences in solvent polarity or moisture content .
Q. Which characterization techniques are critical for confirming the structure and purity of this compound?
Methodological Answer: Key techniques include:
Q. How does the compound’s stability vary under different storage conditions?
Methodological Answer: Stability studies recommend:
Q. What safety protocols are essential for handling this compound in laboratory settings?
Methodological Answer:
- PPE : Nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to minimize inhalation of vapors during synthesis .
- Spill management : Neutralize with dry sand or vermiculite; avoid aqueous solutions to prevent HF formation .
Q. What role do the fluorine substituents play in modulating the compound’s reactivity?
Methodological Answer: The 3,5-difluoro groups:
- Electron-withdrawing effects : Increase electrophilicity of the aromatic ring, facilitating nucleophilic substitutions .
- Hydrogen bonding : Fluorine’s electronegativity enhances intermolecular interactions in crystal lattices, as shown by X-ray studies .
Advanced Research Questions
Q. How can enantioselective synthesis be achieved for this compound?
Methodological Answer: Enzymatic resolution (e.g., lipase-mediated acetylation) separates enantiomers:
Q. What computational approaches are suitable for predicting the biological activity of fluorinated ethanol derivatives?
Methodological Answer: QSAR modeling :
- Descriptors : LogP, molar refractivity, and fluorine’s Hammett σ values correlate with activity against microbial targets .
- Validation : Cross-validate with experimental IC data to resolve contradictions (e.g., outliers due to steric hindrance) .
Q. How can X-ray crystallography and DFT calculations resolve stereochemical ambiguities in the cyclopropane ring?
Methodological Answer:
- X-ray : Determines dihedral angles (e.g., 15–20° for cyclopropane-aryl interactions) .
- DFT : Optimizes geometry at B3LYP/6-311+G(d,p) level; discrepancies >0.05 Å in bond lengths suggest crystal packing effects .
Q. What mechanisms underlie the compound’s reported bioactivity in antimicrobial assays?
Methodological Answer: Hypothesis:
- Membrane disruption : Fluorine enhances lipophilicity, promoting interaction with bacterial membranes (validated via fluorescence anisotropy) .
- Enzyme inhibition : Molecular docking shows hydrogen bonding between the hydroxyl group and bacterial enoyl-ACP reductase .
Q. How do structural analogs (e.g., ethoxy or azepane derivatives) compare in terms of physicochemical properties?
Methodological Answer:
| Analog | LogP | Water Solubility (mg/mL) | Bioactivity Trend |
|---|---|---|---|
| 1-(3-Ethoxy-4,5-difluorophenyl)ethanol | 2.1 | 0.8 | Higher antifungal |
| 1-(4-Azepan-1-yl-3-fluorophenyl)ethanone | 1.8 | 1.2 | Lower cytotoxicity |
| Trends suggest ethoxy groups enhance membrane permeability, while azepane reduces logP . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
